![molecular formula C23H25N3O3 B2526347 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097912-94-0](/img/structure/B2526347.png)
2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, commonly known as "Compound X", is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Quinoxaline derivatives have attracted attention in cancer research due to their potential antitumor activity. Researchers have explored the cytotoxic effects of this compound on cancer cell lines, including its ability to inhibit cell proliferation and induce apoptosis. Further investigations into its mechanism of action and specific targets are ongoing .
Antioxidant Activity
The quinoxaline scaffold exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that certain quinoxaline derivatives, including those closely related to our compound, possess strong antioxidant activity. These molecules scavenge free radicals and protect cells from oxidative damage .
Antimicrobial Effects
Quinoxalines have demonstrated antimicrobial potential against bacteria, fungi, and parasites. Our compound may exhibit similar effects, making it a candidate for novel antimicrobial agents. Researchers are investigating its efficacy against specific pathogens and exploring potential mechanisms of action .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases, including autoimmune disorders. Quinoxaline-based compounds have been studied for their anti-inflammatory effects. Our compound could potentially modulate inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Properties
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Quinoxaline derivatives have been evaluated for their neuroprotective effects. Our compound might offer neuroprotection by reducing oxidative damage, enhancing neuronal survival, or modulating neurotransmitter systems .
Antidiabetic Potential
Given the rising prevalence of diabetes, researchers are exploring novel antidiabetic agents. Quinoxaline-based compounds have shown promise in improving insulin sensitivity, glucose metabolism, and lipid profiles. Our compound could contribute to the development of new therapies for diabetes management .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXEOOBDZCLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

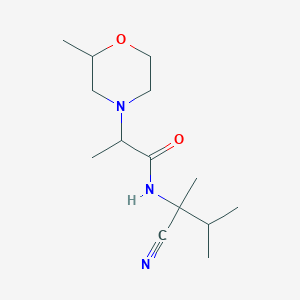
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)
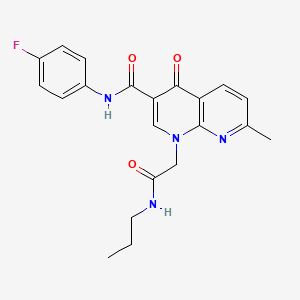


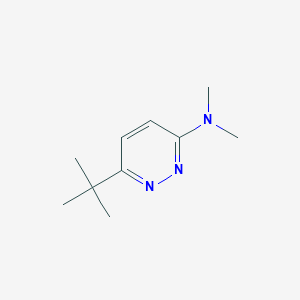
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)
![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
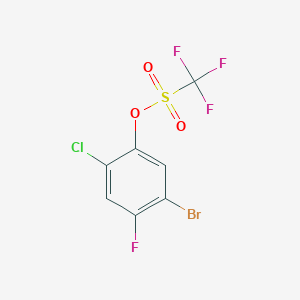
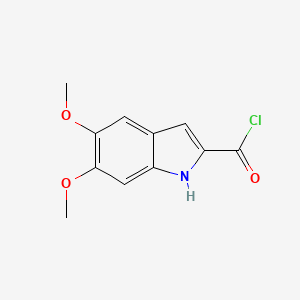
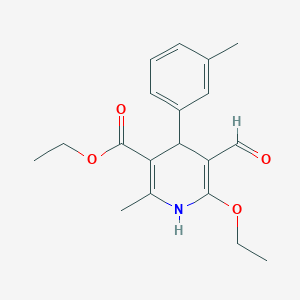
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)